4-Amino-6-(2-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(2-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(2-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with thiourea in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the formation of the triazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the yield and reduce the reaction time. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in the industrial synthesis of triazine derivatives.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(2-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or disulfides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of thioethers or disulfides.
Scientific Research Applications
4-Amino-6-(2-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For instance, its anticancer activity may be attributed to the inhibition of DNA synthesis or the induction of apoptosis in cancer cells. The exact molecular pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
- 4-Amino-6-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
- 4-Amino-6-(2-hydroxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Comparison: Compared to its analogs, 4-Amino-6-(2-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibits unique properties due to the presence of the nitro group. This functional group can significantly influence the compound’s reactivity and biological activity. For example, the nitro group can enhance the compound’s electron-withdrawing capability, making it more reactive in nucleophilic substitution reactions. Additionally, the nitro group can contribute to the compound’s antimicrobial and anticancer properties by facilitating the formation of reactive intermediates that can damage cellular components.
Properties
IUPAC Name |
4-amino-2-(2-nitrophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S/c10-8-11-7(12-9(17)13-8)5-3-1-2-4-6(5)14(15)16/h1-4,7H,(H4,10,11,12,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJRDIKQBKIACB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC(=S)NC(=N2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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